Technical Guide: Synthesis of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-amine
Technical Guide: Synthesis of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-amine
This technical guide details the synthesis of N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (also chemically identified as 4-(benzylamino)-7-nitro-2,1,3-benzoxadiazole or N-benzyl-NBD-amine).
Nomenclature Note: While some commercial catalogs list this compound as the "5-amine" isomer (likely based on alternative ring numbering priorities), the standard IUPAC and literature convention for derivatives synthesized from NBD-Chloride (4-chloro-7-nitrobenzofurazan) assigns the substitution at the 4-position , para to the nitro group at position 7. This guide follows the standard 4-amino-7-nitro numbering convention used in peer-reviewed literature.
Executive Summary
-
Target Molecule: N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (C
H N O , MW: 270.24 g/mol ).[1] -
Core Scaffold: 7-nitro-2,1,3-benzoxadiazole (NBD), a highly fluorescent benzofurazan derivative.[2]
-
Primary Application: Fluorescent labeling, environmental sensing, and bio-imaging. The NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in water but strong green/yellow fluorescence in hydrophobic environments (lipids, membranes).
-
Synthesis Strategy: Nucleophilic Aromatic Substitution (
) using NBD-Chloride and Benzylamine.
Retrosynthetic Analysis & Pathway
The synthesis relies on the high electrophilicity of the 4-position carbon in the NBD-Cl scaffold. The nitro group at position 7 acts as a potent electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the primary amine (benzylamine).
Reaction Pathway Diagram
Caption: Linear synthesis pathway via Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a classical two-step
-
Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient C-4 carbon of the NBD ring. This disruption of aromaticity is energetically compensated by the resonance stabilization provided by the nitro group (forming a Meisenheimer-like sigma complex).
-
Elimination: The intermediate re-aromatizes by expelling the chloride ion (
) as a leaving group. -
Proton Transfer: The resulting protonated amine species loses a proton to the base (e.g.,
or Triethylamine), yielding the neutral, fluorescent product.
Critical Mechanistic Insight: The reaction rate is heavily dependent on the basicity of the medium. Acidic conditions protonate the amine nucleophile, halting the reaction. Conversely, excessively strong hydroxide bases (e.g., NaOH) can hydrolyze the NBD-Cl starting material to NBD-OH (4-hydroxy-7-nitrobenzofurazan), a non-fluorescent byproduct.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| NBD-Chloride | Electrophile | 1.0 | Store at -20°C; Protect from light.[3] |
| Benzylamine | Nucleophile | 1.1 - 1.5 | Excess ensures complete conversion. |
| Sodium Bicarbonate ( | Base | 2.0 - 3.0 | Mild base prevents hydrolysis of NBD-Cl. |
| Methanol (MeOH) | Solvent | - | Polar protic solvent stabilizes the transition state. |
| Acetonitrile (MeCN) | Alt. Solvent | - | Use if hydrolysis is observed in MeOH. |
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
Dissolve 1.0 mmol (199.6 mg) of NBD-Chloride in 10 mL of Methanol (or Acetonitrile). Note: The solution will be pale yellow.
-
Separately, dissolve 1.2 mmol (128.6 mg) of Benzylamine in 5 mL of Methanol.
Step 2: Reaction Initiation
-
Add the benzylamine solution dropwise to the NBD-Cl solution under stirring.
-
Immediately add 2.0 mmol (168 mg) of solid
(or 2.0 mmol of Triethylamine). -
Observation: The solution will rapidly turn from pale yellow to a deep orange/red color, indicating the formation of the NBD-amine adduct.
Step 3: Incubation
-
Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Optimization: If reaction is slow (monitored by TLC), heat to 50°C for 1 hour.
-
Protect from light by wrapping the flask in aluminum foil. NBD derivatives are photo-unstable over long exposures.
Step 4: Work-up
-
Remove the solvent under reduced pressure (Rotary Evaporator).
-
Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) to remove salts and unreacted amine.
-
Dry the organic layer over anhydrous
, filter, and concentrate.[4]
Step 5: Purification
-
Recrystallization: Dissolve in minimal hot Ethanol and cool to 4°C.
-
Column Chromatography: If necessary, purify on Silica Gel using Hexane:Ethyl Acetate (3:1 to 1:1 gradient). The product is a distinct orange/red band.
Characterization & Validation
Spectroscopic Data
| Method | Expected Signal | Interpretation |
| H-6 proton on benzoxadiazole ring (ortho to | ||
| H-5 proton on benzoxadiazole ring (ortho to amine). | ||
| Benzyl aromatic protons. | ||
| Benzylic | ||
| UV-Vis Abs | Characteristic nitro-amine charge transfer band. | |
| Fluorescence | Strong emission in hydrophobic solvents; quenched in water. |
Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis Product (NBD-OH)
-
Cause: Presence of water or strong base (
). -
Solution: Switch solvent to anhydrous Acetonitrile and use Triethylamine or solid
instead of aqueous bases.
-
-
Problem: No Fluorescence
-
Cause: NBD fluorescence is quenched in water.[5]
-
Solution: Measure fluorescence in Ethyl Acetate or Methanol. Ensure the product is not the hydrolyzed NBD-OH (which is non-fluorescent).
-
References
-
Ghosh, P. B., & Whitehouse, M. W. (1968).[6] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorogenic reagent for amino acids and other amines.[6] Biochemical Journal, 108(1), 155–156.[6] Link
-
Uchiyama, S., et al. (2011).[7] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(27), 3463-3465. Link
-
Bem, M. D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 13, 87-104.[2] Link
-
CymitQuimica. Product Data: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8).[8][9][10][11] Link
-
Santa Cruz Biotechnology. 4-nitro-2,1,3-benzoxadiazole derivatives and numbering conventions. Link
Sources
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- 3. 4-Methoxy-7-nitro-2,1,3-benzoxadiazole - CAS-Number 18333-73-8 - Order from Chemodex [chemodex.com]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Page loading... [wap.guidechem.com]
- 9. 5-Benzylamino-7-chloro-4-nitrobenzofurazan | CAS 306934-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. CAS 306934-83-8: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-am… [cymitquimica.com]
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